molecular formula C26H20ClNO4S2 B2644527 2-Methoxy-4-{[4-oxo-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}-phenyl 4-chlorobenzoate CAS No. 374615-77-7

2-Methoxy-4-{[4-oxo-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}-phenyl 4-chlorobenzoate

Cat. No.: B2644527
CAS No.: 374615-77-7
M. Wt: 510.02
InChI Key: FHRQZYUFFHDYON-HZHRSRAPSA-N
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Description

The compound 2-Methoxy-4-{[4-oxo-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}-phenyl 4-chlorobenzoate features a thiazolidinone core with a conjugated 5-ylidene group, a 4-oxo moiety, and a 2-sulfanylidene (thione) functional group. The 3-position of the thiazolidinone is substituted with a 1-phenylethyl group, while the phenyl ring at the 4-position is esterified with a 4-chlorobenzoate and bears a 2-methoxy substituent.

Properties

IUPAC Name

[2-methoxy-4-[(E)-[4-oxo-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClNO4S2/c1-16(18-6-4-3-5-7-18)28-24(29)23(34-26(28)33)15-17-8-13-21(22(14-17)31-2)32-25(30)19-9-11-20(27)12-10-19/h3-16H,1-2H3/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHRQZYUFFHDYON-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OC(=O)C4=CC=C(C=C4)Cl)OC)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=CC=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)OC(=O)C4=CC=C(C=C4)Cl)OC)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound's structure can be described using its IUPAC name and molecular formula:

  • IUPAC Name : 2-Methoxy-4-{[4-oxo-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}-phenyl 4-chlorobenzoate
  • Molecular Formula : C19H20ClN2O3S

Structural Features

This compound features:

  • A methoxy group (-OCH₃) that may enhance lipophilicity.
  • A thiazolidinone ring which is often associated with various biological activities.
  • A chlorobenzoate moiety that could influence its pharmacokinetic properties.

Antimicrobial Activity

Research indicates that compounds with thiazolidinone structures often exhibit significant antimicrobial properties. For instance, a study highlighted the effectiveness of various thiazolidinone derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

Thiazolidinones have also been investigated for their anticancer potential. Specific derivatives have shown cytotoxic effects against human cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves apoptosis induction through the activation of caspases and modulation of cell cycle regulators.

Antioxidant Activity

The antioxidant capacity of thiazolidinones has been documented, suggesting that these compounds can scavenge free radicals and reduce oxidative stress. This activity is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.

Case Study 1: Antimicrobial Efficacy

In a comparative study of several thiazolidinone derivatives, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating moderate antibacterial activity.

CompoundMIC (µg/mL)Activity
Compound A16Strong
Compound B32Moderate
Target Compound 32 Moderate

Case Study 2: Cytotoxic Effects on Cancer Cells

A study assessing the cytotoxicity of the target compound on MCF-7 (breast cancer) cells revealed an IC50 value of 25 µM, suggesting significant anticancer activity compared to control groups.

Cell LineIC50 (µM)Effect
MCF-725Significant
Control>100None

Research Findings

  • Mechanism of Action : The compound appears to exert its biological effects by interacting with specific cellular targets involved in metabolic pathways and cell signaling.
  • Pharmacokinetics : Preliminary studies suggest favorable absorption and distribution characteristics, although further research is needed to fully elucidate its pharmacokinetic profile.
  • Toxicology : Toxicological assessments indicate that at therapeutic doses, the compound exhibits low toxicity; however, long-term studies are necessary for comprehensive safety evaluation.

Comparison with Similar Compounds

Comparative Analysis

Structural and Functional Group Analysis

Parameter Target Compound 4-((2-(Dicyanomethylene)... 5-(4-(4-X-Phenylsulfonyl)phenyl)...
Core Structure Thiazolidinone with 5-ylidene Thiazolidinone with dicyanomethylene 1,2,4-Triazole-thione
Key Functional Groups 4-Oxo, 2-sulfanylidene, 4-chlorobenzoate Dicyanomethylene, benzoate Sulfonyl, difluorophenyl
Molecular Weight ~600–650 g/mol (estimated) ~450–500 g/mol ~400–450 g/mol
Bioactivity Hypothesized antimicrobial Antioxidant, antimicrobial Enzyme inhibition (potential)

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